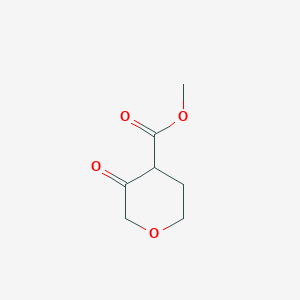Methyl 3-oxotetrahydro-2h-pyran-4-carboxylate
CAS No.: 1787263-94-8
Cat. No.: VC6810520
Molecular Formula: C7H10O4
Molecular Weight: 158.153
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1787263-94-8 |
|---|---|
| Molecular Formula | C7H10O4 |
| Molecular Weight | 158.153 |
| IUPAC Name | methyl 3-oxooxane-4-carboxylate |
| Standard InChI | InChI=1S/C7H10O4/c1-10-7(9)5-2-3-11-4-6(5)8/h5H,2-4H2,1H3 |
| Standard InChI Key | MWMWCWFQGDBSIR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCOCC1=O |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
Methyl 3-oxotetrahydro-2H-pyran-4-carboxylate belongs to the class of oxygen-containing heterocycles, specifically tetrahydropyrans. The molecule comprises a six-membered ring with one oxygen atom, a ketone group at position 3, and a methyl ester at position 4 (Figure 1). The tetrahydropyran scaffold adopts a chair conformation, with the ketone and ester groups influencing ring puckering and electronic distribution .
Molecular Formula:
Molecular Weight: 158.15 g/mol (calculated from the ethyl analog’s molecular weight of 172.18 g/mol , adjusted for the methyl substitution).
Exact Mass: 158.0579 g/mol (theoretical).
Comparative Analysis with Ethyl Analog
The ethyl derivative (CAS 388109-26-0) shares structural similarities but differs in the ester alkyl group (ethyl vs. methyl), leading to distinct physicochemical properties:
The reduced alkyl chain length in the methyl ester likely decreases hydrophobicity, as reflected in the lower LogP value, and marginally reduces boiling point due to weaker van der Waals interactions .
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis reports exist for the methyl ester, pathways for analogous compounds suggest feasible strategies:
-
Cyclization of Hydroxy-Ketoesters:
Starting from 4-hydroxy-3-ketopentanoic acid, intramolecular esterification under acidic conditions (e.g., ) could yield the tetrahydropyran ring. Subsequent methylation via Fischer esterification or alkylation with methyl iodide would introduce the methyl ester group . -
Oxidation of Dihydropyran Derivatives:
Partial oxidation of dihydropyran precursors using agents like Jones reagent () could generate the ketone moiety, followed by esterification with methanol.
Industrial Scalability
Large-scale production would likely optimize solvent systems (e.g., ethanol or tetrahydrofuran) and catalysts (e.g., p-toluenesulfonic acid) to enhance yield and purity. Continuous-flow reactors could mitigate exothermic risks during esterification .
Physicochemical and Spectroscopic Characterization
Key Spectral Signatures
-
IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) .
-
¹H NMR:
-
δ 3.6–3.8 ppm (ester methyl, singlet).
-
δ 2.4–2.8 ppm (protons adjacent to ketone, multiplet).
-
-
¹³C NMR:
-
δ 207–210 ppm (ketone carbonyl).
-
δ 170–172 ppm (ester carbonyl).
-
Crystallographic Challenges
Crystal structure determination of such flexible molecules often encounters disorder due to ring puckering. High-resolution X-ray diffraction (d-spacing < 1.0 Å) and restrained refinement (SHELXL) are critical for resolving conformational ambiguities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume